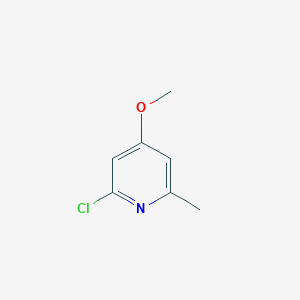

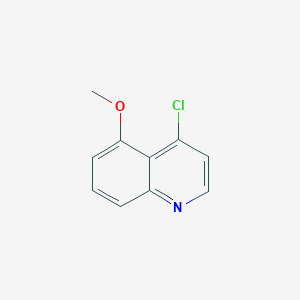

2-Chloro-4-methoxy-6-methylpyridine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

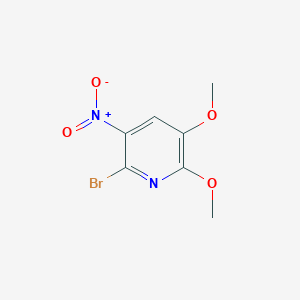

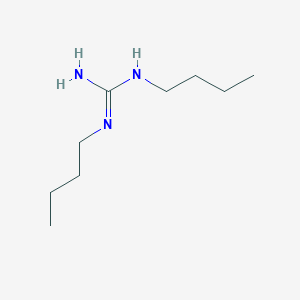

“2-Chloro-4-methoxy-6-methylpyridine” is a chemical compound with the CAS Number: 1227578-45-1 . It has a molecular weight of 157.6 and its IUPAC name is 2-chloro-4-methoxy-6-methylpyridine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-methoxy-6-methylpyridine” is 1S/C7H8ClNO/c1-5-3-6 (10-2)4-7 (8)9-5/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

“2-Chloro-4-methoxy-6-methylpyridine” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

科研应用

Equilibrium Studies and Substituent Effects

2-Chloro-4-methoxy-6-methylpyridine has been studied for its role in equilibrium studies. Beak, Woods, and Mueller (1972) explored how substituents like 4-methoxy-6-methyl affect the stability of isomeric pyridones, providing insights into the stability differences between isomeric 1-methyl 2- and 4-pyridones. This research offers a quantitative estimate of these stability differences, crucial for understanding chemical binding energies in substituted compounds of this series (Beak, Woods, & Mueller, 1972).

Reactions with Caesium Fluoroxysulphate

Stavber and Zupan (1990) demonstrated that pyridine reacts with CsSO4F to produce various products, including 2-methoxy-3-chloropyridine and 2-methoxy-3-methylpyridine. The distribution of these products depends significantly on the solvent used. This study highlights the compound's reactivity and potential for producing diverse pyridine derivatives (Stavber & Zupan, 1990).

Reactive Intermediate Formation

Connon and Hegarty (2004) reported the enhanced dienophilicity of 4-methoxy analogues of 2,3-pyridyne relative to the base compound itself. Their research involves the regioselective lithiation of 4-alkoxy-2-chloropyridine at low temperatures, followed by elimination to form reactive pyridynes. This study sheds light on the formation of reactive intermediates in chemical synthesis (Connon & Hegarty, 2004).

Synthesis of Pyridylpropionates

Adger et al. (1988) described the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in creating potent long-acting histamine H2-receptor antagonists. This synthesis involves alkylation of 2-methoxy-4-methylpyridine, showcasing the compound's role in synthesizing medically relevant chemicals (Adger et al., 1988).

Nucleophilic Substitution Reactions

Kaigorodova et al. (1999) studied the nucleophilic substitution of the chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine, leading to the formation of 2(1H)-pyridinethione. This research is essential for understanding the reactivity of chloro and methoxy substituents in nucleophilic substitution reactions (Kaigorodova et al., 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

性质

IUPAC Name |

2-chloro-4-methoxy-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKICKGNFHKNNGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600804 |

Source

|

| Record name | 2-Chloro-4-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-6-methylpyridine | |

CAS RN |

1227578-45-1 |

Source

|

| Record name | 2-Chloro-4-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)